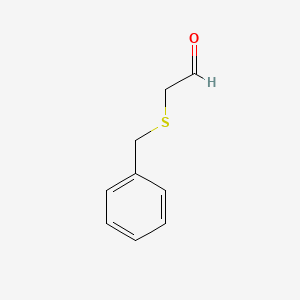

![molecular formula C10H14N2O2S B1267798 2-氨基-3-[(2-吡啶-2-基乙基)硫代]丙酸 CAS No. 29567-83-7](/img/structure/B1267798.png)

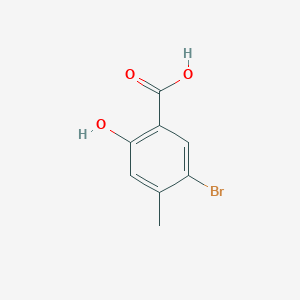

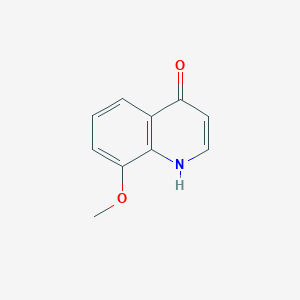

2-氨基-3-[(2-吡啶-2-基乙基)硫代]丙酸

货号 B1267798

CAS 编号:

29567-83-7

分子量: 226.3 g/mol

InChI 键: LZHOUAHZPZIFRR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” is represented by the SMILES notation: C1=CC=NC(=C1)CCSCC(C(=O)O)N .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” include a molecular weight of 226.3 and a molecular formula of C10H14N2O2S .科学研究应用

1. Bifunctional Additive 2-Amino-3-Hydroxypyridine for Stable and High-Efficiency Tin–Lead Perovskite Solar Cells

- Application Summary : This compound is used as a bidentate anchoring additive in the FA 0.7 MA 0.3 Pb 0.5 Sn 0.5 I 3 precursor solution to improve the performance of tin–lead perovskite solar cells .

- Methods of Application : The compound is introduced into the precursor solution, where it effectively suppresses the oxidation of Sn 2+ and retards the nucleation and crystallization rate by forming a coordinating interaction with PbI 2 /SnI 2 .

- Results : The incorporation of this compound into the precursor solution resulted in an increase in the power conversion efficiency (PCE) of the solar cells from 15.72% to 19.18%, an increase of nearly 22% .

2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity

- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their anti-fibrotic activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods of Application : The compounds were synthesized and their biological activities were evaluated in vitro against HSC-T6 cells .

- Results : Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, showed the best anti-fibrotic activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

安全和危害

属性

IUPAC Name |

2-amino-3-(2-pyridin-2-ylethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9(10(13)14)7-15-6-4-8-3-1-2-5-12-8/h1-3,5,9H,4,6-7,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHOUAHZPZIFRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCSCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid | |

CAS RN |

29567-83-7 |

Source

|

| Record name | NSC163407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-Methyl-2,3-diphenylpropanoic acid

7511-43-5

3-Phenyl-2,4(1H,3H)-quinazolinedione

603-23-6

[(4-Nitrobenzyl)thio]acetic acid

6345-13-7

1-Methoxy-2,3-dinitrobenzene

16315-07-4

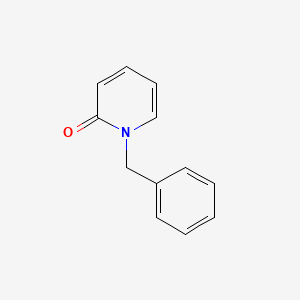

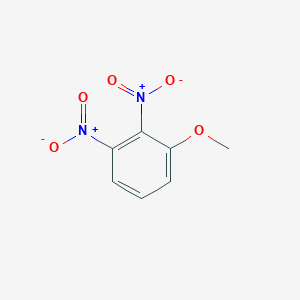

![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)

![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)

![n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide](/img/structure/B1267730.png)